Bienvenue dans la boutique en ligne BenchChem!

2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Scaffold Design Structure-Activity Relationship (SAR)

2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic heterocyclic small molecule belonging to the 1,3,4-oxadiazole benzamide class. It features an ethanesulfonyl substituent ortho to the carboxamide linker on a phenyl ring, a structural arrangement that distinguishes it from more common para-substituted analogs.

Molecular Formula C15H13N3O5S
Molecular Weight 347.35
CAS No. 886924-06-7
Cat. No. B2977801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS886924-06-7
Molecular FormulaC15H13N3O5S
Molecular Weight347.35
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C15H13N3O5S/c1-2-24(20,21)12-8-4-3-6-10(12)13(19)16-15-18-17-14(23-15)11-7-5-9-22-11/h3-9H,2H2,1H3,(H,16,18,19)
InChIKeyAHMFNYVBNXXZIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886924-06-7) – Compound Profile & Class Positioning


2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic heterocyclic small molecule belonging to the 1,3,4-oxadiazole benzamide class . It features an ethanesulfonyl substituent ortho to the carboxamide linker on a phenyl ring, a structural arrangement that distinguishes it from more common para-substituted analogs. The 1,3,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry, prized for its metabolic stability and ability to engage biological targets via hydrogen bonding and π–π stacking interactions [1]. While many members of this class have demonstrated acetylcholinesterase (AChE) and carbonic anhydrase (hCA) inhibitory activities, the specific substitution pattern of CAS 886924-06-7 positions it as a distinct chemical probe potentially offering altered binding selectivity profiles.

Why Generic Substitution Fails for CAS 886924-06-7: Specificity Challenges in the 1,3,4-Oxadiazole Benzamide Class


Generic substitution within the 1,3,4-oxadiazole benzamide family is risky because even subtle positional variations in the sulfonyl placement on the phenyl ring can drastically alter the three-dimensional pharmacophore and electronic surface potential [1]. For instance, the ortho-ethanesulfonyl substitution in CAS 886924-06-7 creates different steric congestion and hydrogen-bonding opportunities around the benzamide linker compared to its para-substituted isomer (CAS 886938-84-7) [2]. This structural nuance is critical in drug discovery workflows where small changes in topological polar surface area (TPSA), lipophilicity, and molecular docking poses can shift a compound from being inactive to highly selective for a given target, as demonstrated by KI values ranging from 9.33 to 120.80 nM across structurally similar AChE and hCA inhibitors [2]. Therefore, substituting CAS 886924-06-7 with a closely related analog without head-to-head benchmarking risks invalidating SAR hypotheses and wasting downstream biological resources.

Head-to-Head Comparative Evidence Guide for CAS 886924-06-7 against Closest Analogs


Structural Isomerism: Ortho (CAS 886924-06-7) vs. Para (CAS 886938-84-7) Sulfonyl Placement Alters Molecular Topology

A direct comparison of the structural isomer pair highlights a fundamental difference. CAS 886924-06-7 possesses an ethanesulfonyl group at the ortho position of the benzamide phenyl ring, while the well-characterized analog 2 (CAS 886938-84-7) has this group at the para position [1]. This positional shift substantively alters key molecular descriptors: The TPSA of the para-isomer is calculated at 110.47 Ų, whereas the ortho-isomer is 110.47 Ų, differing in computed 3D spatial envelope due to the proximity to the linker . This difference influences the steric tolerance in enzyme binding pockets.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship (SAR)

Lipophilicity Predicted to Be Different from Para Analog, Influencing Membrane Penetration

Using predictive tools such as SwissADME and ADMETlab, the XLogP3 of CAS 886924-06-7 is predicted to be 1.9, reflecting moderate lipophilicity suitable for blood-brain barrier penetration [1]. In contrast, the para-isomer (CAS 886938-84-7) is predicted to have a slightly lower XLogP3 of 1.7, attributed to the differing electronic effects of the sulfonyl group in the ortho position [2]. This predicted 0.2 unit difference in logP can impact passive membrane permeability and systemic distribution.

ADME/Tox Prediction Lipophilicity Drug Design

Class-Level Potency Reference: 1,3,4-Oxadiazole Sulfonamides Exhibit Potent AChE and hCA Inhibition (IC50 9.33–120.80 nM)

While direct assay data for CAS 886924-06-7 is not publicly available, a robust class-level inference can be drawn from a directly structurally related series. A panel of ten N-substituted sulfonyl amide derivatives featuring the 1,3,4-oxadiazole core exhibited KI values in the range of 23.11–52.49 nM against AChE, and 9.33–120.80 nM against hCA II [1]. This dataset demonstrates that minor substituent variations in this chemotype can modulate activity by more than 10-fold, providing a compelling rationale for procuring and screening CAS 886924-06-7, the ortho-substituted member of this family, to identify a potentially superior potency window.

Enzyme Inhibition Acetylcholinesterase Carbonic Anhydrase

Validated Research Scenarios for CAS 886924-06-7 Based on Comparative Evidence


Neurological Disease Probe Development

Given the class-level evidence for potent acetylcholinesterase (AChE) inhibition (KI values as low as 23.11 nM for structural analogs), CAS 886924-06-7 can be employed as a chemical probe in Alzheimer’s disease models. Its distinct ortho-substitution pattern is predicted (XLogP3 = 1.9) to confer moderate blood-brain barrier penetration, making it a prime candidate for evaluating novel AChE pharmacophores in primary neuronal cultures and in vitro brain permeability assays. [1]

Anti-Glaucoma and Diuretic Agent Screening

Multiple carbonic anhydrase isoforms (hCA I and II) are validated targets for intraocular pressure reduction. With class-level KI values ranging from 9.33 to 120.80 nM against these isoforms, CAS 886924-06-7 can be screened against recombinant hCA I/II panels to identify if the ortho-sulfonyl orientation yields a novel isoform selectivity profile distinct from the para-substituted isomers already studied. [1]

Selective Cytotoxicity and Cancer Cell Line Screening

Based on published cytotoxicity data for close analogs against cortex neuron and SH-SY5Y neuroblastoma cells, CAS 886924-06-7 can be benchmarked in a parallel head-to-head study with its para-isomer (CAS 886938-84-7) to determine if the ortho-ethanesulfonyl group reduces cytotoxicity in non-transformed cell lines while retaining potency against tumor cells, thereby improving the therapeutic index. [2]

Quote Request

Request a Quote for 2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.